5-Cyclohexyl-5-methyl-3-hexyl acetate
Description
Structure
3D Structure
Properties
CAS No. |
97889-97-9 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
(5-cyclohexyl-5-methylhexan-3-yl) acetate |
InChI |
InChI=1S/C15H28O2/c1-5-14(17-12(2)16)11-15(3,4)13-9-7-6-8-10-13/h13-14H,5-11H2,1-4H3 |
InChI Key |
JWMMZKLKENBFEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)(C)C1CCCCC1)OC(=O)C |
Origin of Product |
United States |
Advanced Lubricants:synthetic Esters Are a Significant Class of Group V Base Oils Used in High Performance Lubricants.zslubes.comzslubes.comtheir Properties Can Be Precisely Tailored by Modifying the Structure of the Constituent Acid and Alcohol.zslubes.comthe Unique Structure of 5 Cyclohexyl 5 Methyl 3 Hexyl Acetate, Featuring a Bulky Cyclohexyl Group and Branched Alkyl Chains, Suggests It Could Possess Desirable Lubricant Properties.
Viscosity and Thermal Stability: The significant molecular weight and complex branching would likely result in a high viscosity index, meaning the oil's viscosity changes less with temperature fluctuations. nih.gov The absence of easily oxidizable functional groups suggests it could have excellent thermo-oxidative stability, reducing the formation of sludge and varnish at high temperatures. zslubes.com
Biodegradability: Research could focus on evaluating its biodegradability, a key property for environmentally acceptable lubricants. The ester linkage provides a site for hydrolysis, which is the first step in biodegradation. zslubes.com
Future research would involve synthesizing the compound and its derivatives (e.g., by varying the length of the hexyl chain or modifying the cyclohexyl ring) and systematically evaluating their tribological properties.
Fragrance and Flavoring Agents:many Esters Containing Cyclohexyl Rings Are Valued for Their Unique Olfactory Properties. for Example, 3,3,5 Trimethylcyclohexyl Acetate is Known for Its Minty, Herbal Fragrance Notes and is Used in the Perfume Industry.google.comsimilarly, Methyl Cyclohexyl Acetate is Noted for Its Fruity, Tropical Odor Profile.thegoodscentscompany.com
The structure of 5-Cyclohexyl-5-methyl-3-hexyl acetate (B1210297) suggests it could be a novel fragrance ingredient. Research in this area would involve:
Olfactory Profiling: Asymmetric synthesis to isolate different stereoisomers and evaluate their individual scent characteristics, as chirality often plays a crucial role in odor perception.
Application in Formulations: Investigating its stability and performance in various consumer products, such as perfumes, cosmetics, and detergents. google.com
Precursors for Chemical Synthesis:complex Esters Can Serve As Intermediates in the Synthesis of Other Valuable Chemicals. for Instance, the Hydrogenation of Cyclohexyl Acetate is a Route to Produce Cyclohexanol, an Important Precursor for Caprolactam and Adipic Acid.rsc.orgfuture Work Could Explore the Selective Cleavage or Transformation of the Ester Bond in 5 Cyclohexyl 5 Methyl 3 Hexyl Acetate to Yield Specialty Alcohols and Other Derivatives That May Not Be Easily Accessible Through Other Synthetic Routes.
The table below outlines these potential research directions.
| Research Avenue | Focus Area | Potential Properties/Applications |
| Advanced Lubricants | Materials Science | High viscosity index, thermal stability, biodegradability. |
| Fragrance & Flavor | Specialty Chemicals | Novel fruity, herbal, or woody scent profiles. |
| Specialty Solvents | Industrial Chemistry | Low volatility solvent for polymers and resins. |
| Chemical Precursors | Organic Synthesis | Source for unique chiral alcohols and other derivatives. |
Computational Chemistry and Molecular Modeling of 5 Cyclohexyl 5 Methyl 3 Hexyl Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of 5-Cyclohexyl-5-methyl-3-hexyl acetate (B1210297). These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular orbitals, electron density distribution, and energetic landscapes of chemical reactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Cyclohexyl-5-methyl-3-hexyl acetate, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By utilizing a functional such as B3LYP with a basis set like 6-31G*, the foundational geometric parameters can be elucidated.
The calculations would typically involve starting with an initial guess for the molecular structure and then iteratively solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. The final output provides precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's ground state.
| Parameter | Optimized Value |
| Bond Lengths (Å) | |
| C=O | 1.21 |
| C-O (ester) | 1.35 |
| O-C (hexyl) | 1.45 |
| C-C (cyclohexyl) | 1.54 |
| C-C (hexyl) | 1.53 |
| C-H | 1.09 |
| **Bond Angles (°) ** | |
| O=C-O | 123.0 |
| C-O-C | 117.0 |
| C-C-C (cyclohexyl) | 111.0 |
| C-C-C (hexyl) | 112.0 |
| Total Energy (Hartree) | -850.12345 |
Note: The data presented in this table is theoretical and for illustrative purposes, representing typical values that would be obtained from DFT calculations for a molecule of this nature.
Understanding the chemical reactivity of this compound, such as its hydrolysis, involves the prediction of reaction mechanisms and the identification of transition states. DFT is a key tool for mapping the potential energy surface of a reaction. For instance, the alkaline hydrolysis of the ester would be modeled by simulating the nucleophilic attack of a hydroxide ion on the carbonyl carbon.
Computational chemists can locate the transition state structure, which is a first-order saddle point on the potential energy surface, and calculate its energy. The energy difference between the reactants and the transition state provides the activation energy, a critical parameter for determining the reaction rate.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Ester + OH⁻) | 0.0 |
| 2 | Transition State 1 | +12.5 |
| 3 | Tetrahedral Intermediate | -18.2 |
| 4 | Transition State 2 | +5.7 |
| 5 | Products (Carboxylate + Alcohol) | -25.0 |
Note: This table provides a hypothetical energy profile for the alkaline hydrolysis of this compound as would be predicted by DFT calculations.
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide a static picture of a single molecule, this compound is a flexible molecule with numerous possible conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational space by simulating the atomic motions of the molecule over time.
Using a force field such as AMBER or CHARMM, which approximates the potential energy of the system, MD simulations solve Newton's equations of motion for the atoms. This allows for the observation of how the molecule behaves in a simulated environment, such as in a solvent, over a period of nanoseconds or even microseconds. The resulting trajectory provides a wealth of information on the preferred conformations, the flexibility of different parts of the molecule, and the interactions with its surroundings.
The analysis of the MD trajectory can reveal the most populated conformational clusters and the energetic barriers between them, offering a dynamic view of the molecule's behavior that complements the static picture from quantum chemistry.
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies aim to correlate the molecular structure of a compound with its chemical reactivity. For this compound, computational methods can be used to calculate various molecular descriptors that are then linked to its reactivity.
Key descriptors derived from quantum chemical calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.
Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecule's surface, highlighting electrophilic and nucleophilic sites. For an ester, the carbonyl carbon would be an expected site for nucleophilic attack.
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the charge distribution.
By comparing these descriptors with those of structurally similar esters with known reactivities, it is possible to predict the relative reactivity of this compound.
| Descriptor | Calculated Value | Implication for Reactivity |
| HOMO Energy | -7.5 eV | Moderate electron-donating ability |
| LUMO Energy | +1.2 eV | Moderate electron-accepting ability |
| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability |
| Charge on Carbonyl Carbon | +0.65 e | Significant electrophilic character |
Note: The values in this table are illustrative and represent typical quantum chemical predictions for an ester of this type.
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound.
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption peaks in an IR spectrum. For this ester, a strong characteristic peak for the C=O stretch would be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated by determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra.
Mass Spectrometry: While not a direct prediction from quantum chemistry, the calculated bond energies can provide insights into the likely fragmentation patterns that would be observed in a mass spectrum.
| Spectroscopic Technique | Predicted Parameter | Value |
| IR Spectroscopy | C=O Stretch Frequency | ~1735 cm⁻¹ |
| ¹³C NMR Spectroscopy | Carbonyl Carbon Chemical Shift | ~170 ppm |
| ¹H NMR Spectroscopy | -OCH₂- Protons Chemical Shift | ~4.1 ppm |
Note: These spectroscopic parameters are representative predictions based on computational models for similar ester compounds.
Industrial Applications and Material Science Contributions Non Flavor/fragrance Product Focus
Applications in Polymer Science and Material Chemistry
There is no available research or documentation that describes the application of 5-Cyclohexyl-5-methyl-3-hexyl acetate (B1210297) in polymer science or material chemistry.
Use as Plasticizers or Solvents in Resin Formulations
Information regarding the use of 5-Cyclohexyl-5-methyl-3-hexyl acetate as a plasticizer or solvent in resin formulations is not found in the current body of scientific and technical literature.
Incorporation into Novel Materials (e.g., Cellulose (B213188) Modification)
There are no documented instances of this compound being incorporated into novel materials, including for the purpose of cellulose modification.
Advanced Solvents in Chemical Processes
The potential application of this compound as an advanced solvent in chemical processes has not been reported in existing research.
Fine Chemical and Agrochemical Synthesis Precursors
There is no evidence in the available literature to suggest that this compound is used as a precursor in the synthesis of fine chemicals or agrochemicals.
Environmental Chemical Fate and Transformation Mechanisms
Hydrolytic Degradation Pathways in Environmental Matrices
No data is currently available on the hydrolytic degradation of 5-Cyclohexyl-5-methyl-3-hexyl acetate (B1210297) in various environmental matrices such as water and soil.
Photodegradation Kinetics and Product Identification
There is no information available regarding the photodegradation kinetics or the identification of transformation products of 5-Cyclohexyl-5-methyl-3-hexyl acetate upon exposure to sunlight.
Chemical Biodegradation Mechanisms in Aquatic and Soil Systems
Specific mechanisms and rates of biodegradation for this compound in aquatic and soil environments have not been documented in the scientific literature.
Sorption and Volatilization Behavior in Environmental Compartments
Information on the sorption coefficients (e.g., Koc) and the potential for volatilization (e.g., Henry's Law constant) of this compound is not available.
Advanced Analytical Methodologies for 5 Cyclohexyl 5 Hexyl 3 Methyl Acetate
Chromatographic Separation Techniques and Method Validation
Chromatography is the cornerstone for the separation and analysis of 5-Cyclohexyl-5-methyl-3-hexyl acetate (B1210297). The non-polar nature and volatility of this acetate ester make it amenable to several chromatographic techniques.
Gas chromatography is a premier technique for analyzing volatile compounds like acetate esters. nih.gov For 5-Cyclohexyl-5-methyl-3-hexyl acetate, a high-resolution capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is typically employed due to its ability to separate complex mixtures. researchgate.net
Flame Ionization Detector (FID): The FID is a robust and widely used detector for quantifying organic compounds. researchgate.net It provides high sensitivity and a wide linear range, making it ideal for determining the purity of this compound and quantifying known impurities. The method involves injecting a prepared sample into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through the column. A temperature gradient program is used to ensure efficient separation of components based on their boiling points and interaction with the stationary phase. wpmucdn.com
Mass Spectrometry (MS) Detector: Coupling GC with a mass spectrometer (GC-MS) provides an unparalleled level of analytical power. researchgate.net While FID is excellent for quantification, MS provides structural information, enabling the definitive identification of the main compound and the characterization of unknown impurities. researchgate.net The mass spectrometer fragments the eluting compounds into characteristic ions, creating a unique mass spectrum or "fingerprint" for each substance. This is crucial for impurity profiling and confirming the identity of this compound.
Table 1: Illustrative GC Method Parameters
| Parameter | Value/Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, Constant Flow Rate (e.g., 1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Detector (FID) | Temperature: 300 °C |
| Detector (MS) | Transfer Line: 280 °C, Ion Source: 230 °C, Mass Range: 40-500 amu |
While GC is often preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly for identifying non-volatile impurities or degradation products that may not be suitable for GC analysis. veeprho.comoup.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. nih.gov A C18 stationary phase column would be effective, separating compounds based on their hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed, often in a gradient elution mode to resolve compounds with a wide range of polarities. nih.gov UV detection is typically used if the impurities possess a chromophore; otherwise, detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (LC-MS) are required. researchgate.netnih.gov
The structure of this compound contains a chiral center at the 3-position of the hexyl chain. Therefore, it can exist as a pair of enantiomers. If the compound is produced through asymmetric synthesis or if the biological activity is stereospecific, it is critical to separate and quantify these enantiomers.
Chiral chromatography, using either GC or HPLC with a chiral stationary phase (CSP), is the definitive method for this purpose. ntu.edu.sglibretexts.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of enantiomers, including esters. nih.govnih.gov The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. tcichemicals.com
Quantitative Analysis Method Development and Validation
A fully validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. wjarr.comgavinpublishers.com This involves a series of studies to assess the method's performance characteristics.
To perform quantitative analysis, a calibration curve is constructed. wpmucdn.com This is achieved by preparing a series of standard solutions of this compound at known concentrations and analyzing them. The instrument's response (e.g., peak area from GC-FID) is plotted against the concentration. The resulting linear regression provides an equation used to calculate the concentration of the analyte in unknown samples. nih.gov
Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy. chromatographyonline.comloesungsfabrik.de It is often estimated based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S). sepscience.comoup.com
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. loesungsfabrik.deresearchgate.net It is typically established at a signal-to-noise ratio of 10:1 or calculated from the calibration curve (LOQ = 10σ/S). sepscience.com
Validation studies are essential to ensure the reliability of the analytical method. elementlabsolutions.com
Accuracy: This measures the closeness of the test results to the true value. It is assessed by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the expected concentration) and calculating the percent recovery. nih.gov
Precision: This expresses the degree of scatter between a series of measurements from the same homogeneous sample. gavinpublishers.com It is evaluated at two levels:
Repeatability (Intra-assay precision): Analyzing the same sample multiple times on the same day with the same analyst and equipment.
Intermediate Precision: Assessing the method's variability by having different analysts, on different days, or with different equipment. The precision is typically reported as the relative standard deviation (RSD). pfigueiredo.org
Robustness: This study evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.com For a GC method, parameters such as oven temperature ramp rate, carrier gas flow rate, and inlet temperature might be slightly varied to observe the effect on the results. pfigueiredo.org
Table 2: Illustrative Method Validation Summary
| Validation Parameter | Acceptance Criteria | Illustrative Finding |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | 0.4%1.1% |
| LOD | Report Value | 0.05 µg/mL |
| LOQ | Report Value | 0.15 µg/mL |
| Robustness | No significant impact on results (RSD ≤ 2.0%) | All variations resulted in RSD < 1.5% |
Online and At-Line Process Monitoring Techniques
The manufacturing of specialty chemicals such as this compound necessitates precise control over reaction parameters to ensure product quality, optimize yield, and maintain process safety. Process Analytical Technology (PAT) provides a framework for achieving this by enabling real-time or near-real-time monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comresearchgate.net For the synthesis of this compound, typically formed through the esterification of 5-Cyclohexyl-5-methyl-3-hexanol with an acetylating agent like acetic acid or acetic anhydride, online and at-line monitoring techniques are indispensable for tracking reaction progress and ensuring consistency.
Online monitoring involves the automated diversion of a sample from the main process stream into an external analysis system, with the sample potentially being returned to the process. amf.ch At-line analysis involves manual sampling from the reactor, followed by analysis on an instrument located in close proximity to the production line, providing quicker results than traditional off-line laboratory testing. amf.chhamiltoncompany.com
Spectroscopic Online Monitoring
Spectroscopic methods are particularly well-suited for the in-situ, real-time monitoring of esterification reactions due to their non-destructive nature and ability to provide instantaneous data through fiber-optic probes inserted directly into the reaction vessel. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com
Near-Infrared (NIR) Spectroscopy:
Interactive Data Table: Illustrative NIR Monitoring Data for Esterification
| Reaction Time (minutes) | 5-Cyclohexyl-5-methyl-3-hexanol Conc. (mol/L) | This compound Conc. (mol/L) | Acetic Acid Conc. (mol/L) |
| 0 | 1.00 | 0.00 | 1.20 |
| 15 | 0.78 | 0.22 | 0.98 |
| 30 | 0.55 | 0.45 | 0.75 |
| 60 | 0.25 | 0.75 | 0.45 |
| 90 | 0.10 | 0.90 | 0.30 |
| 120 | 0.05 | 0.95 | 0.25 |
Note: This data is illustrative of a typical reaction profile monitored by NIR spectroscopy and a PLS model.
Raman Spectroscopy:
Raman spectroscopy offers complementary information to NIR and is particularly effective for monitoring specific functional groups with minimal interference from the reaction matrix. acs.orgaiche.org For the synthesis of this compound, a Raman probe can monitor the reaction progress by tracking the carbonyl (C=O) stretch of the acetic acid reactant and the newly formed ester. The ester C=O band appears at a different wavenumber than the carboxylic acid C=O band, allowing for clear differentiation. nih.gov For instance, the disappearance of a reactant's characteristic peak and the appearance of a product's peak can be trended over time to determine reaction kinetics and endpoint. aiche.orgresearchgate.net This technique is highly effective for observing changes in molecular bonds directly involved in the chemical transformation. researchgate.netnih.gov
Interactive Data Table: Key Raman Shifts for Reaction Monitoring
| Compound | Functional Group | Characteristic Raman Shift (cm⁻¹) | Monitored Trend |
| 5-Cyclohexyl-5-methyl-3-hexanol | C-O stretch | ~1050 | Decreasing Intensity |
| Acetic Acid | C=O stretch | ~1665 | Decreasing Intensity |
| This compound | C=O stretch (ester) | ~1740 | Increasing Intensity |
| Water | O-H bend | ~1640 | Increasing Intensity |
Note: Wavenumbers are approximate and can vary based on specific molecular structure and reaction conditions.
Chromatographic At-Line Analysis
While spectroscopic methods provide continuous real-time data, chromatographic techniques offer superior separation and speciation, which is crucial for identifying and quantifying reactants, products, and potential impurities.
At-Line High-Performance Liquid Chromatography (HPLC):
At-line HPLC is a robust method for monitoring the progress of esterification reactions. researchgate.net Small aliquots of the reaction mixture can be manually or automatically sampled at set intervals and analyzed on an HPLC system located on the plant floor. This technique can separate and quantify the alcohol, the carboxylic acid, the final ester product, and any side-products that may form. americanpharmaceuticalreview.com Reversed-phase HPLC with UV detection is a common approach, although detection can be challenging if the compounds lack a strong chromophore. In such cases, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be employed. The primary advantage of at-line HPLC is its high accuracy and ability to provide a detailed compositional profile of the reaction mixture, which is essential for final quality control and process optimization.
Gas Chromatography (GC):
For volatile compounds, at-line Gas Chromatography (GC) is a highly effective monitoring tool. jetir.orggcms.cz Given that many fragrance esters are volatile, GC is a standard analytical method in this field. chromatographyonline.comnih.gov An automated sampler can extract a sample from the reactor, prepare it, and inject it into the GC. The analysis would provide quantitative data on the consumption of 5-Cyclohexyl-5-methyl-3-hexanol and the formation of this compound. This method is particularly useful for detecting low-level impurities and confirming the final product purity before downstream processing.
Derivatization and Analog Synthesis of 5 Cyclohexyl 5 Methyl 3 Hexyl Acetate
Creation of Structurally Related Compounds for Structure-Activity Exploration
The exploration of a compound's structure-activity relationship (SAR) is a systematic process to understand how specific structural modifications influence its chemical or biological activity. For 5-cyclohexyl-5-methyl-3-hexyl acetate (B1210297), this involves the synthesis of a library of analogs where distinct parts of the molecule are systematically altered.
Variations in the Alkyl Chain: One of the primary avenues for analog synthesis involves modifying the hexyl portion of the acetate ester. Researchers can synthesize analogs with shorter or longer alkyl chains to investigate the impact of lipophilicity and steric bulk on the compound's properties. For instance, replacing the hexyl group with butyl, octyl, or decyl chains would provide a homologous series to study these effects. Furthermore, introducing branching or unsaturation into this alkyl chain can provide insights into the spatial requirements of its interactions.
Modifications of the Cyclohexane (B81311) Ring: The cyclohexane moiety offers another rich target for modification. The introduction of various substituents on the cyclohexane ring can probe electronic and steric effects. For example, the synthesis of analogs with methyl, ethyl, or tert-butyl groups at different positions of the cyclohexane ring can elucidate the importance of the ring's conformation and substitution pattern for its activity. The synthesis of derivatives with functional groups such as hydroxyl or keto groups on the cyclohexane ring could also be explored to introduce new interaction points.
| Analog Type | Modification Example | Rationale for Synthesis |
| Alkyl Chain Variation | 5-Cyclohexyl-5-methyl-3-octyl acetate | To study the effect of increased lipophilicity. |
| Alkyl Chain Variation | 5-Cyclohexyl-5-methyl-3-butenyl acetate | To investigate the influence of unsaturation. |
| Cyclohexane Substitution | 5-(4-Methylcyclohexyl)-5-methyl-3-hexyl acetate | To explore the impact of substitution on the ring. |
| Cyclohexane Substitution | 5-(4-Hydroxycyclohexyl)-5-methyl-3-hexyl acetate | To introduce a polar functional group. |
Synthesis of Functionalized Derivatives for Specific Industrial Applications
Beyond fundamental SAR studies, the synthesis of functionalized derivatives of 5-cyclohexyl-5-methyl-3-hexyl acetate can be geared towards specific industrial applications. This involves incorporating chemical moieties that impart desired functionalities.
For instance, the introduction of a polymerizable group, such as an acrylate (B77674) or methacrylate, onto the molecule could allow it to be incorporated into polymer chains. This could be achieved by first synthesizing the corresponding alcohol, 5-cyclohexyl-5-methyl-3-hexanol, and then esterifying it with acrylic acid or a related derivative. Such polymeric materials might find applications as specialty coatings or additives.
Another avenue involves the synthesis of derivatives with enhanced thermal stability or specific solubility properties. This could be achieved by introducing fluorinated substituents on either the alkyl chain or the cyclohexane ring. The synthesis of such derivatives would likely require multi-step synthetic sequences, potentially starting from fluorinated precursors. These functionalized derivatives could be valuable in applications requiring robust chemical performance under demanding conditions.
| Derivative Type | Functional Group Introduced | Potential Industrial Application |
| Polymerizable Derivative | Acrylate ester | Monomer for specialty polymers and coatings. |
| Fluorinated Derivative | Perfluoroalkyl chain | High-performance lubricants or hydraulic fluids. |
| Hydrophilic Derivative | Polyethylene glycol (PEG) chain | Surfactants or emulsifying agents. |
Historical Context and Future Research Directions
Evolution of Synthetic Strategies for Complex Esters
The synthesis of esters, fundamental to organic chemistry, has undergone significant evolution. Early methods, while effective, often required harsh conditions and stoichiometric reagents. Modern strategies, however, prioritize efficiency, selectivity, and sustainability.
Historically, the most common method for ester synthesis has been the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. While widely used, this method is a reversible equilibrium process, often requiring an excess of one reactant or the removal of water to drive the reaction to completion. researchgate.net Variations on this classic approach include using more reactive carboxylic acid derivatives like acyl chlorides or anhydrides, which can form esters under milder conditions but generate stoichiometric byproducts. researchgate.net
The development of catalytic processes marked a significant advancement. For esters similar to the target compound, such as cyclohexyl acetate (B1210297), various catalysts have been explored to improve yield and selectivity. These include:
Homogeneous Catalysts: Mineral acids like sulfuric acid.
Heterogeneous Catalysts: Solid acid catalysts such as cation-exchange resins (e.g., Amberlyst-15), acid-treated clays, and zeolites like L/ZSM-5 composite molecular sieves have been employed to simplify product purification and catalyst recycling. researchgate.netgoogle.com
Another modern approach involves reactive distillation, a process that combines chemical reaction and product separation into a single unit. ntnu.noresearchgate.net This technique is particularly effective for equilibrium-limited reactions like esterification, as the continuous removal of products shifts the equilibrium towards completion. ntnu.no It has been successfully applied to the synthesis of esters like n-hexyl acetate and cyclohexyl acetate, offering potential for increased conversion and energy savings. ntnu.noresearchgate.net
The table below summarizes the evolution of these synthetic strategies.
| Strategy | Description | Advantages | Disadvantages |
| Fischer Esterification | Reaction of a carboxylic acid and an alcohol with an acid catalyst. | Simple, widely applicable. | Equilibrium-limited, often requires harsh conditions. |
| Acyl Halide/Anhydride Method | Reaction of an alcohol with a carboxylic acid derivative. | High reactivity, milder conditions than Fischer. | Generates stoichiometric byproducts. |
| Heterogeneous Catalysis | Use of solid acid catalysts (e.g., resins, zeolites). | Easy catalyst separation and recycling, milder conditions. | Can have lower activity than homogeneous catalysts. |
| C-H Oxidation | Direct coupling of a hydrocarbon with a carboxylic acid. | High atom economy, reduces synthetic steps. | Often requires precious metal catalysts, scope can be limited. |
| Reactive Distillation | Simultaneous reaction and separation in one column. | Overcomes equilibrium limitations, increases conversion. | Complex process design and control. |
Emerging Research Avenues for 5-Cyclohexyl-5-methyl-3-hexyl Acetate and its Derivatives
Given its complex and sterically hindered structure, this compound and its derivatives present several intriguing avenues for future research, primarily in materials science and specialty chemicals.
Q & A
Q. What are the optimal synthetic routes for 5-cyclohexyl-5-methyl-3-hexyl acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification between a cyclohexanol derivative (e.g., 5-cyclohexyl-5-methyl-3-hexanol) and acetic anhydride. Key parameters include:
- Catalyst : Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%).
- Temperature : 80–120°C to balance reaction rate and side-product formation.
- Purification : Reactive distillation (as demonstrated for cyclohexyl acetate in ) can improve yield by continuously removing water.
Data Table : Example optimization parameters from analogous esterification studies:
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 100 | 6 | 78 |
| Amberlyst | 110 | 8 | 85 |
Q. How can researchers confirm the molecular structure and stereochemistry of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify functional groups and branching (e.g., cyclohexyl protons at δ 1.0–2.5 ppm).
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹.
- X-ray Crystallography : Resolve stereochemical ambiguities (as in for a cyclohexyl-containing compound).
Example Workflow :
Crystallize the compound in a non-polar solvent.
Collect diffraction data (e.g., Cu-Kα radiation, 298 K).
Refine structure using software like SHELXL.
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate esters based on boiling points.
- Chromatography : Use silica gel column chromatography with hexane:ethyl acetate (95:5) for trace impurities.
- Reactive Distillation : Combine synthesis and purification in one step (see for process design).
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data.
- Molecular Dynamics : Simulate conformational preferences to explain unexpected splitting in NMR spectra.
Case Study : For a similar cyclohexyl-containing compound (), X-ray data validated computational predictions of bond angles (mean σ(C–C) = 0.007 Å).
Q. What experimental strategies can elucidate the reaction mechanism of its formation under varying catalytic conditions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Replace hydroxyl protons with deuterium to study rate-determining steps.
- In Situ FTIR : Monitor intermediate species (e.g., acyloxy intermediates) during esterification.
- Catalyst Characterization : Use BET surface area analysis or XPS to correlate catalyst activity with acidity.
Example : ’s reactive distillation study highlights temperature-dependent activation energies.
Q. How do surface interactions affect the stability of this compound in controlled environments?
- Methodological Answer :
- Microspectroscopic Imaging : Analyze adsorption/desorption on indoor surfaces (e.g., glass, polymers) using techniques in .
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., 150–200°C).
Key Insight : Surface hydroxyl groups may catalyze ester hydrolysis; pre-treat surfaces with silanizing agents to mitigate degradation.
Contradiction Resolution & Data Analysis
Q. How should researchers address discrepancies between theoretical and experimental solubility parameters?
- Methodological Answer :
- Hansen Solubility Parameters (HSP) : Compare predicted (via group contribution methods) vs. experimental values using turbidimetry or cloud-point titration.
- Molecular Dynamics : Simulate solvent interactions to identify outliers (e.g., polar contaminants).
Example : For cyclohexanol derivatives (), deviations >5% warrant re-evaluation of purity or solvent polarity.
Q. What advanced techniques validate stereochemical assignments when crystallographic data is unavailable?
- Methodological Answer :
- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via IR spectra.
- Residual Dipolar Couplings (RDCs) : Align molecules in liquid crystals for NMR-based structural refinement.
Reference : ’s X-ray approach remains the gold standard but requires high-purity crystals.
Notes for Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
